molecular formula C8H6FNO B052509 6-fluoro-1H-indol-3-ol CAS No. 112864-54-7

6-fluoro-1H-indol-3-ol

Cat. No. B052509
CAS RN: 112864-54-7
M. Wt: 151.14 g/mol
InChI Key: KCEULYGJGPWIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1H-indol-3-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a synthetic derivative of indole, a heterocyclic organic compound that is widely found in nature.

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indol-3-ol is not fully understood. However, it is believed to interact with cellular proteins and enzymes, leading to changes in their activity and function. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
6-fluoro-1H-indol-3-ol has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to affect the expression of certain genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-fluoro-1H-indol-3-ol in lab experiments is its ability to act as a fluorescent probe for studying protein-protein interactions. It is also a relatively stable compound that can be easily synthesized in the laboratory. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.

Future Directions

There are several future directions for the research on 6-fluoro-1H-indol-3-ol. One potential direction is the development of new anticancer agents based on its structure and mechanism of action. Another direction is the investigation of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-fluoro-1H-indol-3-ol involves the reaction of indole with fluorine gas in the presence of a catalyst. This reaction results in the substitution of a hydrogen atom in the indole ring with a fluorine atom, leading to the formation of 6-fluoro-1H-indol-3-ol. The reaction can be carried out using various catalysts, such as copper (II) fluoride, silver fluoride, or cesium fluoride.

Scientific Research Applications

6-fluoro-1H-indol-3-ol has shown promising applications in scientific research. It has been used as a fluorescent probe for studying protein-protein interactions, as well as a precursor for the synthesis of various biologically active molecules. It has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

6-fluoro-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEULYGJGPWIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1H-indol-3-ol

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